Lack of Published Biological Activity Data for Direct Comparator Selection
A thorough literature and patent search for 2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-19-4) yields no original research articles or patents that establish its biological activity with quantitative, comparator-based evidence. The compound's scaffold is central to a series of fluoro-substituted 3,4-dihydroquinazoline derivatives (e.g., compounds 8g, 8h) designed to improve on the metabolic stability and potency of the lead KYS05090S. [1] However, this specific compound was not a focus of that study. Key performance metrics, including IC50 values for T-type calcium channel blockade, cytotoxicity in cancer cell lines (A549, A2780), or metabolic stability in liver microsomes, remain unreported. [1] In absence of this evidence, no scientifically valid differentiation claim can be made against in-class comparators like KYS05090S, KCP10067F, or KCP10068F.
| Evidence Dimension | Target engagement and functional activity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | KYS05090S (CaV3.2 block, A2780-T cytotoxicity) and other fluoro-substituted analogs (e.g., 8g, 8h) |
| Quantified Difference | Cannot be calculated |
| Conditions | Literature search in journals, patents, and reputable databases |
Why This Matters
Procurement decisions based on biological performance cannot be made without quantitative evidence, and the current lack of it for this compound means its utility is unvalidated relative to well-characterized alternatives, representing a significant scientific and financial risk.
- [1] Kim, J.H., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry, 25(17), 4656-4664. View Source
